2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
CAS No.: 728911-52-2
Cat. No.: VC7848429
Molecular Formula: C37H38B2O4
Molecular Weight: 568.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728911-52-2 |
|---|---|
| Molecular Formula | C37H38B2O4 |
| Molecular Weight | 568.3 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3 |
| Standard InChI Key | GKPGYJFGTIZCRP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane . Its molecular formula is C37H38B2O4, with a molecular weight of 568.3 g/mol . The spirobi[fluorene] backbone consists of two fluorene units connected at the 9-position via a spiro carbon, creating a three-dimensional geometry that enhances thermal and electronic stability .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 728911-52-2 |
| Molecular Formula | C37H38B2O4 |
| Molecular Weight | 568.3 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C |
| InChIKey | GKPGYJFGTIZCRP-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via borylation reactions of 2,7-dibromo-9,9'-spirobi[fluorene] with bis(pinacolato)diboron in the presence of palladium catalysts . This method yields the target compound with ≥98% purity after recrystallization from toluene . Alternative routes involve lithiation of spirobi[fluorene] derivatives followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Purification and Characterization
Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate) and confirmed via 1H NMR (absence of residual protons at δ 7.8–7.9 ppm) and HPLC . The crystalline powder exhibits a melting point of 332°C, indicative of high thermal stability .
Physical and Chemical Properties
Thermal Stability
The compound’s decomposition temperature exceeds 400°C, as evidenced by thermogravimetric analysis (TGA), making it suitable for high-temperature applications such as OLED fabrication .
Solubility
It is soluble in common organic solvents, including toluene, tetrahydrofuran (THF), and chloroform, but insoluble in water . This solubility profile facilitates its use in solution-processed electronic devices.
Reactivity
The pinacol boronate groups undergo Suzuki-Miyaura cross-coupling with aryl halides, enabling the construction of extended π-conjugated systems . The spirobi[fluorene] core’s rigidity minimizes aggregation in polymers, enhancing optoelectronic performance .
Applications in Materials Science
Conjugated Polymers
The compound serves as a monomer in donor-acceptor copolymers for organic photovoltaics (OPVs). For example, alternating copolymers with benzothiadiazole units achieve power conversion efficiencies of 8–10% . Its spiro structure reduces intermolecular π-π stacking, improving charge carrier mobility .
Organic Light-Emitting Diodes (OLEDs)
Incorporated into emissive layers, spirobi[fluorene]-based polymers exhibit deep-blue emission (λmax = 420 nm) with CIE coordinates of (0.15, 0.06), meeting stringent standards for display technologies .
Hydrogen Evolution Catalysis
Recent studies highlight its role in heteroatom-substituted fluorene polymers for photocatalytic hydrogen evolution. These materials achieve hydrogen production rates of 1.2 mmol g⁻¹ h⁻¹ under visible light, attributed to enhanced charge separation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume